1-(2-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(2-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a unique combination of indole, oxadiazole, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Oxadiazole Formation: The 1,3,4-oxadiazole ring is usually formed by the cyclization of acylhydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Thioether Linkage: The thioether linkage is introduced by reacting the oxadiazole derivative with a suitable thiol compound.
Pyrimidine Ring Formation: The final step involves the formation of the pyrimidine ring, which can be achieved through the Biginelli reaction, involving the condensation of urea, an aldehyde, and a β-keto ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the indole and pyrimidine rings can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 1-(2-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione is not fully understood. it is believed to interact with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can influence biological pathways and molecular functions, making it a candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
1-(2-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione: Similar in structure but may have different substituents on the indole, oxadiazole, or pyrimidine rings.
1-(2-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of this compound lies in its combination of indole, oxadiazole, and pyrimidine moieties, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
1-[2-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]ethyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c24-14-6-8-22(17(26)19-14)9-7-15-20-21-18(27-15)28-11-16(25)23-10-5-12-3-1-2-4-13(12)23/h1-4,6,8H,5,7,9-11H2,(H,19,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVSUMQXAFABRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)CCN4C=CC(=O)NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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